3-Cyclopropyl-2,2-diphenyloxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-2,2-diphenyloxetan-3-ol is an organic compound characterized by a cyclopropyl group, two phenyl groups, and an oxetane ring with a hydroxyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol typically involves the use of Grignard reagents. One common method is the reaction of cyclopropylmagnesium bromide with 2,2-diphenylacetaldehyde, followed by cyclization to form the oxetane ring. The reaction conditions often include anhydrous solvents and low temperatures to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of 3-cyclopropyl-2,2-diphenyloxetan-3-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-2,2-diphenyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further affecting the compound’s biological activity. The cyclopropyl group adds strain to the molecule, making it more reactive in certain chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring.
Diphenylmethanol: Contains two phenyl groups attached to a central carbon with a hydroxyl group.
Oxetane: A simple four-membered ring with an oxygen atom.
Uniqueness
3-Cyclopropyl-2,2-diphenyloxetan-3-ol is unique due to the combination of its structural features: the strained cyclopropyl group, the stable phenyl groups, and the reactive oxetane ring with a hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
89867-85-6 |
---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
3-cyclopropyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C18H18O2/c19-17(14-11-12-14)13-20-18(17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2 |
InChI-Schlüssel |
POHNSTXDBYTBHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2(COC2(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.